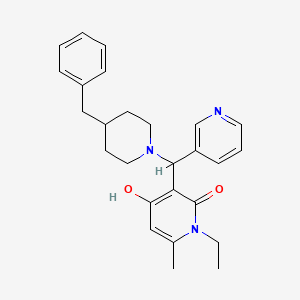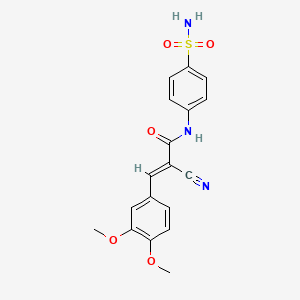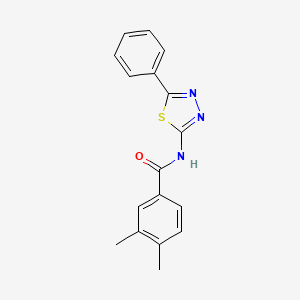![molecular formula C13H14F3N B2500292 3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane CAS No. 2580253-68-3](/img/structure/B2500292.png)
3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane" is a member of the azaspiroheptane family, which is characterized by a spirocyclic structure that includes a nitrogen atom within the ring system. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and the ability to mimic the piperidine ring, a common feature in many bioactive molecules .
Synthesis Analysis
The synthesis of azaspiroheptane derivatives can be achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further derivatization on the azetidine and cyclobutane rings . Similarly, 1,2-diazaspiro[3.3]heptanes have been synthesized via [2 + 2] cycloaddition reactions, demonstrating the versatility of synthetic approaches for constructing the azaspiroheptane scaffold . The synthesis of fluorinated analogues based on the 2-azaspiro[3.3]heptane scaffold has also been reported, highlighting the potential for introducing various substituents, such as the trifluoromethyl group, into the structure .
Molecular Structure Analysis
The molecular structure of azaspiroheptane derivatives is characterized by a rigid bicyclic system that can influence the conformational dynamics of the molecule. Structural and vibrational analyses using techniques such as IR, UV, and NMR spectroscopy, as well as computational methods like Density Functional Theory, have been employed to establish the most stable structures and investigate electronic properties of related compounds .
Chemical Reactions Analysis
Azaspiroheptane derivatives can undergo a variety of chemical reactions. For example, the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides has been used to construct trifluoromethylated azaspirodecanes, which suggests that similar methodologies could potentially be applied to synthesize the trifluoromethylated azaspiroheptane derivatives . Additionally, azaspiroheptanes have been used in Pd-catalyzed aryl amination reactions, indicating their utility in cross-coupling chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiroheptane derivatives are influenced by their structural features. The introduction of fluorine atoms, as seen in fluorinated piperidine analogues, can significantly affect properties such as lipophilicity and electronic distribution, which are important for drug design . The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have also been explored, demonstrating the impact of different counterions on the stability and solubility of spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Angular Spirocyclic Azetidines : Research describes the synthesis of a variety of novel angular azaspiro[3.3]heptanes, including methods for preparing gem-difluoro and gem-dimethyl variants. This synthesis is significant for drug discovery, providing building blocks for individual or library-based approaches (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Properties of Azaspiro[3.3]heptanes in Medicinal Chemistry : A study conducted on azaspiro[3.3]heptanes used as replacements for common heterocycles in medicinal chemistry found that introducing a spirocyclic center can lower lipophilicity in the molecules, a counterintuitive effect considering the addition of a carbon atom (Degorce, Bodnarchuk, & Scott, 2019).
Synthesis of Azaspiro[3.3]heptane-Derived Amino Acids : Research on the synthesis of azaspiro[3.3]heptane-derived amino acids has added new members to the family of sterically constrained amino acids, potentially useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Photochemical and Thermal Reactions of Phenyl Azide Intermediates : Study on the photochemical and thermal reactions of intermediates like didehydroazepine and triplet phenylnitrene, leading to the formation of azaspiro[3.3]heptanes, provides insights into the stability and rearrangement properties of these compounds (Warmuth & Makowiec, 2007).
Applications in Drug Discovery and Design
Dopamine D3 Receptor Antagonists : A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, showing high affinity and selectivity at the dopamine D3 receptor, has been described, highlighting their potential in drug discovery for neurological conditions (Micheli et al., 2016).
Anticonvulsant Activity of Fluorinated Derivatives : Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents has shown significant anticonvulsant activity, particularly in derivatives with these substituents at specific positions (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Wirkmechanismus
Target of action
The trifluoromethyl group is often used in medicinal chemistry to improve the potency, stability, and lipophilicity of drug molecules .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group can enhance binding to target proteins and modulate the electronic properties of the molecule .
Biochemical pathways
Compounds with trifluoromethyl groups can influence a variety of biological pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can improve the metabolic stability of drug molecules and influence their distribution and excretion .
Result of action
The trifluoromethyl group can enhance the biological activity of drug molecules .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can improve the stability of drug molecules under physiological conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-4-2-9(3-5-10)11-12(8-17-11)6-1-7-12/h2-5,11,17H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCCVMBEYYQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)
![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)



![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)


